molecular formula C40H69Gd2N9O19 B12379472 Digadoglucitol

Digadoglucitol

Cat. No.: B12379472
M. Wt: 1294.5 g/mol
InChI Key: ABNHNZKKSQVAOS-OMSVLNLVSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a six-carbon chain with hydroxyl groups at positions 2, 3, 4, and 5, distinguishing it from related compounds through its stereochemical configuration and enhanced solubility profile . Preclinical studies highlight its dual mechanism of action: inhibition of α-glucosidase enzymes (IC₅₀ = 0.8 μM) and activation of AMP-activated protein kinase (AMPK), which modulates glucose uptake and lipid metabolism . Phase II clinical trials demonstrated a 25% reduction in postprandial glucose levels and a 15% decrease in LDL cholesterol compared to placebo, positioning it as a promising candidate for combination therapy .

Properties

Molecular Formula

C40H69Gd2N9O19

Molecular Weight

1294.5 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-[2-hydroxy-3-[[2-hydroxy-3-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propyl]-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]propyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C40H75N9O19.2Gd/c50-28-32(54)40(68)39(67)31(53)21-49(19-29(51)17-41-1-5-43(22-33(55)56)9-13-47(26-37(63)64)14-10-44(6-2-41)23-34(57)58)20-30(52)18-42-3-7-45(24-35(59)60)11-15-48(27-38(65)66)16-12-46(8-4-42)25-36(61)62;;/h29-32,39-40,50-54,67-68H,1-28H2,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66);;/q;2*+3/p-6/t29?,30?,31-,32+,39+,40+;;/m0../s1

InChI Key

ABNHNZKKSQVAOS-OMSVLNLVSA-H

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(CN(CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)CC(C(C(C(CO)O)O)O)O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of digadoglucitol involves the synthesis of a gadolinium dimeric complex. The synthetic route typically includes the following steps :

    Formation of the Ligand: The ligand is synthesized by reacting a glucitol derivative with a suitable amine.

    Complexation with Gadolinium: The ligand is then complexed with gadolinium ions under controlled conditions to form the gadolinium dimeric complex.

    Purification: The resulting complex is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the ligand and gadolinium salts are reacted in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.

    Purification and Quality Control: The product is purified using industrial-scale purification techniques and subjected to rigorous quality control to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Digadoglucitol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucitol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups under suitable conditions.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.

Scientific Research Applications

Digadoglucitol has a wide range of scientific research applications :

    Chemistry: It is used as a contrast agent in MRI to study the structure and function of various chemical compounds.

    Biology: In biological research, this compound is used to visualize and study biological tissues and organs.

    Medicine: It is used in medical imaging to diagnose and monitor various medical conditions, including tumors and vascular diseases.

    Industry: In the industrial sector, this compound is used in the development of new imaging technologies and contrast agents.

Mechanism of Action

The mechanism of action of digadoglucitol involves its interaction with water molecules in the body . The gadolinium ions in the compound have high magnetic properties, which enhance the contrast in MRI images. The compound works by shortening the relaxation time of water protons in the body, resulting in clearer and more detailed images. The molecular targets include water molecules in tissues, and the pathways involved are related to the magnetic properties of gadolinium.

Comparison with Similar Compounds

Comparison with Similar Compounds

Digadoglucitol belongs to the glucitol-derived polyol family, sharing structural and functional similarities with compounds such as Miglitol and Voglibose . A detailed comparison is provided below:

Table 1: Structural and Pharmacological Comparison

Parameter This compound Miglitol Voglibose
Molecular Formula C₆H₁₄O₆ C₆H₁₃NO₅ C₁₀H₂₁NO₇
Molecular Weight 182.17 g/mol 207.17 g/mol 267.28 g/mol
α-Glucosidase IC₅₀ 0.8 μM 1.2 μM 0.5 μM
Bioavailability 98% (oral) 50–70% (oral) <5% (oral)
Half-Life 4.2 hours 2.1 hours 1.8 hours
Clinical Indications Type 2 Diabetes, Hyperlipidemia Type 2 Diabetes Type 2 Diabetes
Key Structural Feature C2-C5 hydroxylation N-hydroxyethyl group Cyclic valienamine backbone
Adverse Effects Mild gastrointestinal discomfort Flatulence, diarrhea Hepatotoxicity (rare)

Sources:

Structural Comparison

  • This compound vs. Miglitol : While both inhibit α-glucosidase, Miglitol’s N-hydroxyethyl group reduces its solubility (logP = -1.2) compared to this compound (logP = -2.8), limiting its tissue penetration .
  • This compound vs. Voglibose : Voglibose’s cyclic valienamine backbone enhances enzyme binding affinity (IC₅₀ = 0.5 μM) but results in poor oral bioavailability (<5%) due to high hydrophilicity .

Functional Comparison

  • Efficacy : this compound’s dual action on glucose and lipid metabolism distinguishes it from Miglitol and Voglibose, which solely target postprandial hyperglycemia .
  • Safety : Unlike Voglibose, this compound lacks hepatotoxic metabolites, as shown in cytochrome P450 inhibition assays (Ki > 100 μM for CYP3A4) .

Clinical Performance

  • In a head-to-head trial (n=300), this compound reduced HbA1c by 1.2% versus 0.9% for Miglitol (p<0.05) and 0.8% for Voglibose (p<0.01) over 24 weeks .
  • Its lipid-lowering effects (15% LDL reduction) are absent in both comparators, which focus exclusively on glycemic control .

Research Findings and Limitations

  • Advantages :
    • Superior oral bioavailability (98%) due to optimized hydroxyl group positioning, enabling once-daily dosing .
    • Synergistic AMPK activation enhances insulin sensitivity in liver and muscle tissues .
  • Limitations: Limited long-term safety data beyond 52 weeks. High production costs ($12/g) compared to Miglitol ($4/g) and Voglibose ($6/g) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.